molecular formula C15H15FO B7994733 3-(3-Fluoro-6-methylphenyl)phenethyl alcohol

3-(3-Fluoro-6-methylphenyl)phenethyl alcohol

Cat. No.: B7994733
M. Wt: 230.28 g/mol
InChI Key: QDIPTIPVSFWJGB-UHFFFAOYSA-N
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Description

3-(3-Fluoro-6-methylphenyl)phenethyl alcohol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a phenethyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-6-methylphenyl)phenethyl alcohol typically involves the regioselective hydroboration of a fluorinated β-phenethyl alcohol . This method ensures the selective addition of boron to the desired position on the phenyl ring, followed by oxidation to yield the final alcohol product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-6-methylphenyl)phenethyl alcohol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alkanes or other reduced products.

    Substitution: Halogenation or other electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as iron (Fe) or aluminum chloride (AlCl3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes.

Scientific Research Applications

3-(3-Fluoro-6-methylphenyl)phenethyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Fluoro-6-methylphenyl)phenethyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenethyl alcohol: Similar structure but lacks the methyl group.

    3-(Trifluoromethyl)phenethyl alcohol: Contains a trifluoromethyl group instead of a single fluorine atom.

    Phenethyl alcohol: Lacks both the fluorine and methyl groups.

Uniqueness

3-(3-Fluoro-6-methylphenyl)phenethyl alcohol is unique due to the combined presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[3-(5-fluoro-2-methylphenyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO/c1-11-5-6-14(16)10-15(11)13-4-2-3-12(9-13)7-8-17/h2-6,9-10,17H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIPTIPVSFWJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC=CC(=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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